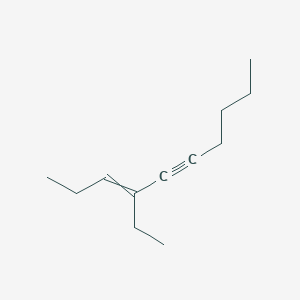
4-Ethyldec-3-en-5-yne
Description
4-Ethyldec-3-en-5-yne is an organic compound characterized by the presence of both a double bond (alkene) and a triple bond (alkyne) within its carbon chain. This compound falls under the category of unsaturated hydrocarbons, which are known for their reactivity due to the presence of multiple bonds. The molecular formula for this compound is C12H20, indicating it contains twelve carbon atoms and twenty hydrogen atoms.
Properties
CAS No. |
88521-96-4 |
|---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
4-ethyldec-3-en-5-yne |
InChI |
InChI=1S/C12H20/c1-4-7-8-9-11-12(6-3)10-5-2/h10H,4-8H2,1-3H3 |
InChI Key |
LUFLAFMSQZKLMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(=CCC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyldec-3-en-5-yne can be achieved through various methods, including:
Alkyne Formation: Starting with an alkene, a halogenation reaction can be performed to introduce halogen atoms, followed by a double elimination reaction to form the alkyne.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Ethyldec-3-en-5-yne undergoes various types of chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions where reagents add across the double or triple bonds.
Substitution: The compound can undergo substitution reactions where functional groups replace hydrogen atoms on the carbon chain.
Common Reagents and Conditions
Hydrogenation: Using hydrogen gas (H2) and a metal catalyst like palladium (Pd) or platinum (Pt).
Oxidation: Using oxidizing agents like ozone (O3) or potassium permanganate (KMnO4).
Substitution: Using halogens (e.g., Br2) and bases (e.g., NaNH2).
Major Products
Hydrogenation: Alkanes or alkenes.
Oxidation: Carboxylic acids or ketones.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
4-Ethyldec-3-en-5-yne has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique reactivity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyldec-3-en-5-yne involves its reactivity due to the presence of both double and triple bonds. These bonds can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Similar Compounds
1-Decyne: An alkyne with a similar carbon chain length but without the double bond.
4-Decene: An alkene with a similar carbon chain length but without the triple bond.
4-Ethyloct-3-en-5-yne: A compound with a shorter carbon chain but similar functional groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


